Cas no 882803-60-3 (6-Cyano-(1H)indazole-3-carbaldehyde)

6-Cyano-(1H)indazole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-formyl-2h-indazole-6-carbonitrile
- 6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE
- AKOS006302541
- DB-369251
- SCHEMBL586488
- 3-formyl-1H-indazole-6-carbonitrile
- XNCXHQZMRCNZMI-UHFFFAOYSA-N
- Z1198280273
- starbld0019784
- 882803-60-3
- DTXSID40444287
- 6-Cyano-(1H)indazole-3-carbaldehyde
-
- インチ: InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-12-9(7)5-13/h1-3,5H,(H,11,12)
- InChIKey: XNCXHQZMRCNZMI-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(NN=C2C=C1C#N)C=O
計算された属性
- せいみつぶんしりょう: 171.043261791Da
- どういたいしつりょう: 171.043261791Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 69.5Ų
6-Cyano-(1H)indazole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C998940-1mg |
6-Cyano-(1H)indazole-3-carbaldehyde |
882803-60-3 | 1mg |
$ 50.00 | 2022-06-06 | ||
1PlusChem | 1P00H2YG-5g |
6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |
882803-60-3 | 95% | 5g |
$2569.00 | 2024-04-20 | |
Aaron | AR00H36S-1g |
6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |
882803-60-3 | 95% | 1g |
$987.00 | 2025-02-14 | |
Aaron | AR00H36S-50mg |
6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |
882803-60-3 | 95% | 50mg |
$248.00 | 2025-02-14 | |
A2B Chem LLC | AH96184-10g |
6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |
882803-60-3 | 95% | 10g |
$3201.00 | 2024-04-19 | |
A2B Chem LLC | AH96184-2.5g |
6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |
882803-60-3 | 95% | 2.5g |
$1478.00 | 2024-04-19 | |
1PlusChem | 1P00H2YG-1g |
6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |
882803-60-3 | 95% | 1g |
$926.00 | 2024-04-20 | |
1PlusChem | 1P00H2YG-10g |
6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |
882803-60-3 | 95% | 10g |
$3779.00 | 2024-04-20 | |
Aaron | AR00H36S-10g |
6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |
882803-60-3 | 95% | 10g |
$4160.00 | 2023-12-15 | |
A2B Chem LLC | AH96184-250mg |
6-CYANO-(1H)INDAZOLE-3-CARBALDEHYDE |
882803-60-3 | 95% | 250mg |
$401.00 | 2024-04-19 |
6-Cyano-(1H)indazole-3-carbaldehyde 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
6-Cyano-(1H)indazole-3-carbaldehydeに関する追加情報
Professional Introduction to 6-Cyano-(1H)indazole-3-carbaldehyde (CAS No. 882803-60-3)
6-Cyano-(1H)indazole-3-carbaldehyde is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 882803-60-3, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, comprising a cyano group and an aldehyde functionality attached to an indazole core, make it a valuable scaffold for developing novel therapeutic agents.
The indazole ring system is well-known for its presence in numerous pharmacologically relevant compounds, including antiviral, anticancer, and anti-inflammatory agents. The incorporation of a cyano group at the 6-position and an aldehyde moiety at the 3-position of the indazole ring enhances the reactivity and functionalization potential of this molecule. This makes 6-Cyano-(1H)indazole-3-carbaldehyde an attractive building block for further chemical modifications, enabling the design of structurally diverse derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymatic pathways involved in disease progression. The aldehyde group in 6-Cyano-(1H)indazole-3-carbaldehyde provides a reactive site for condensation reactions, allowing for the formation of Schiff bases and other covalent adducts. These derivatives have shown promise in modulating the activity of enzymes such as kinases and proteases, which are often dysregulated in various pathological conditions.
Moreover, the cyano group introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating its interaction with biological targets. This property is particularly advantageous when designing compounds intended for oral or intravenous administration, as it improves bioavailability and pharmacokinetic profiles. The combination of these structural features makes 6-Cyano-(1H)indazole-3-carbaldehyde a compelling candidate for further exploration in drug discovery initiatives.
Recent studies have highlighted the potential of indazole derivatives in addressing neurological disorders. For instance, modifications of the indazole core have led to the identification of compounds with neuroprotective and anti-amyloidogenic properties. The aldehyde functionality allows for selective functionalization at the 3-position, enabling the introduction of pharmacophores that can interact with specific receptor binding sites or enzyme active pockets. This flexibility has been instrumental in generating lead compounds that exhibit potent activity against neurodegenerative diseases such as Alzheimer's and Parkinson's.
The cyano group also plays a critical role in modulating the electronic properties of the indazole ring, influencing its interaction with biological targets. Computational studies have demonstrated that the electron-withdrawing nature of the cyano group can enhance binding affinity by optimizing charge distribution and dipole moments. This insight has guided the design of analogs with improved pharmacological properties, underscoring the importance of 6-Cyano-(1H)indazole-3-carbaldehyde as a key intermediate in medicinal chemistry.
In addition to its applications in central nervous system disorders, 6-Cyano-(1H)indazole-3-carbaldehyde has shown promise in oncology research. The indazole scaffold is present in several FDA-approved anticancer drugs, highlighting its significance as a pharmacological motif. By leveraging its reactivity, researchers have synthesized novel indazole derivatives that exhibit inhibitory effects on cancer cell proliferation and survival pathways. The aldehyde group serves as a handle for further derivatization, allowing for the introduction of warheads that can selectively target cancer-specific enzymes or receptors.
The cyano group's ability to participate in hydrogen bonding interactions has also been exploited to enhance binding affinity and selectivity. This feature is particularly relevant when designing molecules intended to interact with proteins involved in signal transduction pathways. Recent advances in structure-based drug design have utilized computational modeling to predict how modifications at the 6- and 3-positions of indazole derivatives can optimize their interaction with target proteins. These studies have provided valuable insights into the molecular recognition processes underlying drug-receptor binding.
The synthesis of 6-Cyano-(1H)indazole-3-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the cyano and aldehyde groups at appropriate positions on the indazole core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for academic and industrial research purposes.
The versatility of 6-Cyano-(1H)indazole-3-carbaldehyde extends beyond its applications in pharmaceuticals; it also finds utility in materials science and agrochemical research. For instance, its ability to undergo polymerization reactions makes it a potential monomer for synthesizing novel polymeric materials with unique properties. Similarly, derivatives derived from this compound have shown efficacy as plant growth regulators and pest control agents, demonstrating its broad applicability across multiple scientific disciplines.
In conclusion, 6-Cyano-(1H)indazole-3-carbaldehyde (CAS No. 882803-60-3) is a multifaceted compound with significant potential in drug discovery and material science. Its unique structural features enable diverse chemical modifications, making it an invaluable scaffold for developing novel therapeutic agents targeting various diseases. The ongoing research into its applications underscores its importance as a key intermediate in modern medicinal chemistry.
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